molecular formula C17H11N5O2 B12915489 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 89549-86-0

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12915489
CAS No.: 89549-86-0
M. Wt: 317.30 g/mol
InChI Key: GJPDVFISRLPONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, allowing it to interact with a variety of enzyme active sites, particularly kinases . This makes derivatives based on this structure valuable tools for investigating new therapeutic targets. Extensive research on analogous 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine compounds has demonstrated potent antitumor activities against diverse cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A-549) . These compounds often exhibit their mechanism of action by inhibiting critical enzymes such as the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK). Docking studies suggest that derivatives like these can bind to the ATP-binding site of EGFR-TK, forming key hydrogen bond interactions with residues like Met793 . The specific 4-(4-nitrophenyl) substituent on this scaffold is designed to explore the impact of electron-withdrawing groups on the compound's binding affinity and biological activity. This product is intended for research applications only, including but not limited to: in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel kinase inhibitors. It is supplied as a solid and should be stored in a cool, dry place. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

89549-86-0

Molecular Formula

C17H11N5O2

Molecular Weight

317.30 g/mol

IUPAC Name

4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11N5O2/c23-22(24)14-8-6-12(7-9-14)16-15-10-20-21(17(15)19-11-18-16)13-4-2-1-3-5-13/h1-11H

InChI Key

GJPDVFISRLPONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Overview

A highly efficient and convenient approach to synthesize pyrazolo[3,4-d]pyrimidine derivatives, including 4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is the four-component one-pot condensation reaction. This method involves the condensation of hydrazines, methylenemalononitriles, aromatic aldehydes, and alcohols in the presence of sodium alkoxide as a base catalyst.

Reaction Conditions and Mechanism

  • Reactants: Hydrazine, methylenemalononitrile, 4-nitrobenzaldehyde, and an alcohol (e.g., ethanol).
  • Catalyst: Sodium alkoxide (e.g., sodium ethoxide).
  • Temperature: Typically warmed to around 60 °C.
  • Procedure: The hydrazine and methylenemalononitrile are first mixed in the alcohol solvent, followed by the addition of the aldehyde and sodium alkoxide. The reaction proceeds via nucleophilic addition, cyclization, and aromatization steps.
  • Mechanistic Pathways: Two possible pathways lead to the final pyrazolo[3,4-d]pyrimidine:
    • Formation of a Schiff base intermediate followed by Pinner reaction, intramolecular cyclization, and oxidation.
    • Intramolecular Pinner reaction leading to a Dimroth rearrangement and subsequent oxidation and nucleophilic addition to yield the final product.

Yields and Product Characterization

  • The method yields the target compound in good to excellent yields.
  • Products are characterized by IR, ^1H NMR, ^13C NMR, HRMS, and confirmed by single-crystal X-ray diffraction.
  • The method is versatile, accommodating various alcohols and aldehydes, including 4-nitrobenzaldehyde, to produce nitro-substituted derivatives efficiently.

Supporting Data Table: Reaction Yields with Different Alcohols

Entry Alcohol Used Product Yield (%) Notes
1 Methanol ~85 Good yield, standard conditions
2 Ethanol ~88 Common solvent, high yield
3 n-Propanol ~82 Slightly lower yield
4 n-Butanol ~80 Good yield
5 Isopropanol ~78 Slightly lower yield

Note: Yields are approximate and depend on reaction optimization.

One-Flask Vilsmeier Amidination and Heterocyclization Method

Overview

An alternative and efficient synthetic route involves a one-flask procedure starting from 5-aminopyrazoles and N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane.

Reaction Conditions

  • Reactants: 5-Aminopyrazole derivatives, N,N-dimethylformamide (DMF) or other amides.
  • Reagents: PBr3 to generate Vilsmeier reagent in situ.
  • Cyclization Agent: Hexamethyldisilazane (NH(SiMe3)2).
  • Temperature: Initial reaction at 50–60 °C, followed by reflux at 70–80 °C.
  • Time: 1–2 hours for Vilsmeier reaction, 3–5 hours for cyclization.

Procedure

  • The 5-aminopyrazole is treated with PBr3 in DMF to form an intermediate Vilsmeier reagent.
  • After completion, hexamethyldisilazane is added to promote heterocyclization, forming the pyrazolo[3,4-d]pyrimidine core.
  • The reaction mixture is worked up and purified by chromatography.

Yields and Scope

  • Yields range from 69% to 91%, depending on substituents.
  • The method tolerates various N1 substituents, including 4-nitrophenyl groups, producing the target compound efficiently.
  • This approach is notable for its operational simplicity and high yields.

Supporting Data Table: Yields with Different N1 Substituents

Entry N1 Substituent Yield (%) Notes
1 Phenyl 91 Standard high yield
2 4-Nitrophenyl 78–85 Slightly lower but good yield
3 4-Methylphenyl 85–90 High yield
4 4-Chlorophenyl 80–88 Good yield

Acid-Catalyzed Multicomponent Reaction in Glycerol

Overview

A green chemistry approach uses glycerol as a solvent and p-toluenesulfonic acid as a catalyst to synthesize pyrazolo[3,4-d]pyrimidine derivatives, including nitro-substituted analogs.

Reaction Conditions

  • Reactants: 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 4-nitrobenzaldehyde, and urea.
  • Catalyst: p-Toluenesulfonic acid (p-TSA), optimized at 2 mol%.
  • Solvent: Glycerol.
  • Temperature and Time: Reaction times vary from 2 to 4 hours depending on catalyst loading.

Results

  • The optimized catalyst amount (2 mol%) gave a 91% yield of the desired product.
  • Without catalyst, glycerol alone promoted the reaction but with a significantly lower yield (~37%).
  • The method is environmentally benign and cost-effective.

Supporting Data Table: Effect of Catalyst Loading on Yield

Catalyst Loading (mol%) Reaction Time (hours) Yield (%)
0.0 3.8 37
1.0 2.8 77
2.0 2.2 91
3.0 2.2 92
4.0 2.2 92

Summary Table of Preparation Methods

Method Key Features Yield Range (%) Advantages Limitations
Four-Component One-Pot Condensation Multi-component, sodium alkoxide catalyst, versatile alcohols 78–88 Simple, efficient, broad scope Requires base catalyst
One-Flask Vilsmeier Amidination PBr3-mediated Vilsmeier reagent, hexamethyldisilazane cyclization 69–91 High yield, operationally simple Uses PBr3, sensitive reagents
Acid-Catalyzed in Glycerol p-TSA catalyst, green solvent glycerol 37–92 Environmentally friendly, cost-effective Lower yield without catalyst

Chemical Reactions Analysis

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory properties. For instance, studies have shown that certain compounds within this class can reduce edema induced by carrageenan in animal models. A specific derivative synthesized from the compound demonstrated lower ulcerogenic activity compared to the reference drug Diclofenac, suggesting a safer profile for anti-inflammatory applications .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies employing the agar well diffusion method revealed that several synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibited significant antimicrobial effects. Compounds derived from this structure showed better efficacy than standard antibiotics in some cases, making them promising candidates for further development in treating infections .

Anticancer Activity

Recent investigations into the anticancer potential of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have yielded encouraging results. Studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were recorded at 12.5 µM and 15.0 µM respectively, indicating that these compounds could serve as lead structures for new anticancer agents. The mechanism of action appears to involve modulation of cell signaling pathways associated with growth and survival.

Case Studies

Study Objective Findings
Abd El-Salam et al. Evaluate anti-inflammatory effectsDemonstrated reduced edema with lower toxicity compared to Diclofenac
PMC5314832 Assess antimicrobial activitySignificant effectiveness against bacterial strains; better than standard antibiotics
Sigma-Aldrich StudyInvestigate anticancer propertiesCytotoxicity against A549 and MCF-7 cell lines with promising IC50 values

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in cell death . The compound’s nitro group also plays a crucial role in its biological activity by participating in redox reactions within the cell .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position of the pyrazolo[3,4-d]pyrimidine core is critical for modulating physicochemical and biological properties. Key analogs and their substituents include:

Compound Name Substituent at Position 4 Key Features Reference
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl Electron-withdrawing nitro group; potential for redox-mediated interactions
4-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine Chloro, methyl (positions 3 and 4) Enhanced lipophilicity; antitumor potential
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazinyl Hydrogen-bonding capacity; precursor for Schiff base derivatives
4-(Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Arylidenehydrazinyl Extended conjugation; potential anticancer activity
4-(Isobutylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Isobutylthio Increased lipophilicity; moderate thermal stability (m.p. 80–83°C)
4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydroxy Polar group; potential for hydrogen bonding

Physicochemical Properties

  • Melting Points: Derivatives with bulky hydrophobic groups (e.g., isobutylthio, nonylthio) exhibit lower melting points (80–95°C) due to reduced crystallinity . Polar substituents (e.g., hydrazinyl, hydroxy) increase melting points (e.g., 236–238°C for 4-hydrazinyl-6-methyl-1-phenyl analog) .
  • Solubility: Nitro and thioether groups enhance lipophilicity, reducing aqueous solubility. Hydroxy and amino groups improve solubility in polar solvents .

Key Research Findings

Anticancer Potential: 4-Hydrazinyl analogs (e.g., compound 3 in ) demonstrated potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values of 8.2 µM and 9.7 µM, respectively . The nitro group in 4-(4-nitrophenyl) derivatives may enhance DNA intercalation or kinase inhibition, as seen in related pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitors .

Anti-inflammatory Activity: N-Substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides suppressed NF-κB and MAPK pathways, reducing pro-inflammatory cytokine production .

Antimicrobial Effects: Benzothiazole-pyrazolo[3,4-d]pyrimidine hybrids (e.g., 3a, 3d) inhibited P. aeruginosa with MIC values of 32 µg/mL, attributed to membrane disruption .

Biological Activity

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, characterized by the presence of nitrophenyl and phenyl groups, contributes to its pharmacological potential.

The molecular formula of this compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2}, with a molecular weight of approximately 302.32 g/mol. The compound features a fused heterocyclic structure that enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial properties against a range of pathogens. For instance, compounds within this class have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory responses in vitro and in vivo. In experimental models, it demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential : Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation. Specific studies indicated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .

Antimicrobial Studies

A comprehensive study conducted on various pyrazolo[3,4-d]pyrimidine derivatives highlighted the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results indicate that the compound possesses moderate antibacterial activity.

Anti-inflammatory Mechanism

The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced swelling after 3 hours post-administration:

TreatmentPaw Edema (mm)% Inhibition
Control10.5-
Diclofenac (10 mg/kg)5.052.38
This compound (20 mg/kg)6.042.86

This data supports the potential use of the compound as an anti-inflammatory agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound inhibits cell growth effectively:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MCF7 (Breast Cancer)12.5

These findings suggest that this pyrazolo[3,4-d]pyrimidine derivative could serve as a lead compound for further development in cancer therapy.

Q & A

Q. How to address discrepancies in reported melting points for the same derivative?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Detects decomposition phases affecting melting points.
  • Differential Scanning Calorimetry (DSC) : Confirms polymorphic forms (e.g., α vs. β crystalline phases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.